tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Overview
Description
This compound is a chemical with the CAS Number: 1373496-97-9 . It has a molecular weight of 283.39 . The IUPAC name for this compound is tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno [2,3-c]pyran-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO3S/c1-13(2,3)18-12(16)10-8-6-14(4,5)17-7-9(8)19-11(10)15/h6-7,15H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is utilized in the synthesis of 2-amino-4H-pyrans, an important group of compounds with various applications such as anti-cancer, antihypertensive, and coronary dilating agents. These compounds are also significant intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).
Catalysis and Green Chemistry
- A green and facile method for the synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives using ionic liquids as a medium indicates a shift towards more environmentally friendly practices in chemical synthesis (张梅梅, 周玉静, 李玉玲, 刘蕴, & 王香善, 2013).
Crystal Structure Analysis
- Research on a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, focuses on its eco-friendly synthesis and spectral properties. The crystal structure of this compound is stabilized by intermolecular and intramolecular hydrogen bonds, which is crucial for understanding its chemical behavior (Sharma, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).
Pharmaceutical Research
- In the field of pharmaceutical research, the synthesis of hexuronic acids (tert-butyl esters of methyl pyranosides) from tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate demonstrates the compound's significance in creating stereoisomeric structures used in medicinal chemistry (Mieczkowski & Zamojski, 1977).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)10-8-6-14(4,5)17-7-9(8)19-11(10)15/h6-7,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGAIOBFUPENKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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